molecular formula C₂₃H₁₇D₅ClF₃O₂ B1158842 trans-Bifenthrin-d5

trans-Bifenthrin-d5

Cat. No.: B1158842
M. Wt: 427.9
Attention: For research use only. Not for human or veterinary use.
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Description

trans-Bifenthrin-d5 is a deuterium-labeled analog of the synthetic pyrethroid insecticide, trans-bifenthrin, serving as a critical internal standard in analytical research. Its primary application is in the accurate quantification and residue analysis of its non-labeled counterpart in complex matrices using advanced techniques like liquid chromatography-mass spectrometry (LC-MS) . The incorporation of five deuterium atoms provides a distinct mass difference that enables reliable tracking and minimizes interference during analysis, ensuring high data accuracy and reproducibility in method development and validation studies. As a neurotoxic insecticide, bifenthrin acts on voltage-gated sodium channels in insect nerve cells, leading to paralysis and death . Therefore, this compound is an essential tool for environmental monitoring, tracing the environmental fate and ecological impact of bifenthrin, and for conducting toxicological and metabolic studies to understand its behavior and persistence . This compound is strictly for research use in controlled laboratory settings.

Properties

Molecular Formula

C₂₃H₁₇D₅ClF₃O₂

Molecular Weight

427.9

Synonyms

trans-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic Acid (2-methyl[1,1’-biphenyl]-3-yl)methyl Ester-d5; 

Origin of Product

United States

Advanced Synthetic Pathways and Isotopic Labeling of Trans Bifenthrin D5

Stereoselective Synthesis of Deuterated Pyrethroid Precursors

The synthesis of trans-Bifenthrin-d5 necessitates the careful construction of deuterated precursors that maintain the required stereochemistry of the final molecule. Pyrethroids, including bifenthrin (B131952), are known for their stereoisomerism, which significantly influences their insecticidal activity. Therefore, stereoselective synthetic routes are paramount to ensure the desired isomeric form is produced.

The process often begins with the synthesis of deuterated building blocks that will be incorporated into the final pyrethroid structure. For instance, a deuterated version of the chrysanthemic acid moiety or the alcohol portion of the ester can be prepared. Synthetic strategies may involve the use of deuterated reagents to introduce the isotopic label at specific positions within the precursor molecules. The choice of synthetic route is often dictated by the desired location of the deuterium (B1214612) atoms and the need to control the stereochemistry at chiral centers.

Recent advancements in synthetic organic chemistry have provided more efficient and selective methods for preparing such precursors. These methods often employ chiral catalysts or auxiliaries to direct the stereochemical outcome of key reactions. The goal is to produce precursors with high isotopic and stereoisomeric purity, which are essential for the subsequent steps in the synthesis of this compound.

Deuteration Methodologies and Isotopic Incorporation Strategies

Several methodologies are available for the introduction of deuterium into organic molecules. The selection of a particular strategy depends on factors such as the desired level of deuteration, the position of the label, and the stability of the molecule under the reaction conditions. x-chemrx.com

One common approach is catalytic deuterium exchange , where the parent molecule is treated with a deuterium source, such as deuterium gas (D2) or heavy water (D2O), in the presence of a metal catalyst. researchgate.net This method can lead to the exchange of multiple hydrogen atoms with deuterium. However, controlling the regioselectivity of the exchange can be challenging.

Another strategy involves the reduction of a suitable precursor with a deuterated reducing agent . For example, a carbonyl group can be reduced to a deuterated alcohol using a reagent like sodium borodeuteride (NaBD4). This method offers excellent control over the position of the deuterium label.

Direct synthesis using deuterated starting materials is also a powerful approach. isotope.com This involves incorporating deuterium from the very beginning of the synthetic sequence by using commercially available deuterated building blocks. While this can be a more expensive route, it often provides the highest level of isotopic enrichment and positional control. nih.gov

The table below summarizes some common deuteration strategies:

Methodology Deuterium Source Advantages Disadvantages
Catalytic ExchangeD2 gas, D2OCan introduce multiple deuterium atomsMay lack regioselectivity
ReductionNaBD4, LiAlD4High regioselectivityRequires a suitable functional group
Direct SynthesisDeuterated starting materialsHigh isotopic enrichment and controlCan be more expensive

Purification and Isotopic Purity Assessment for Research-Grade this compound

Following the synthesis and isotopic labeling, rigorous purification is necessary to obtain research-grade this compound. The presence of unlabeled bifenthrin or other impurities can significantly impact the accuracy of analytical measurements where the labeled compound is used as an internal standard. nih.gov

Common purification techniques include:

Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for separating the deuterated compound from its unlabeled counterpart and other reaction byproducts.

Crystallization: If the compound is a solid, recrystallization can be an effective method for achieving high purity.

Once purified, the isotopic purity of this compound must be accurately assessed. This is typically accomplished using mass spectrometry (MS). By analyzing the mass spectrum of the labeled compound, the relative abundance of the desired deuterated species (d5) compared to other isotopic variants (d0, d1, d2, etc.) can be determined. Nuclear magnetic resonance (NMR) spectroscopy can also be used to confirm the location and extent of deuteration.

The following table outlines the key steps in purification and purity assessment:

Step Technique Purpose
Purification HPLC, GC, CrystallizationTo remove unlabeled bifenthrin and other impurities.
Isotopic Purity Assessment Mass Spectrometry (MS)To determine the percentage of the d5 isotopologue.
Structural Confirmation Nuclear Magnetic Resonance (NMR)To confirm the position of the deuterium labels.

High isotopic purity is crucial for the utility of this compound as an internal standard, ensuring accurate and reliable quantification in analytical methods. cerilliant.comszabo-scandic.com

Isotopic Exchange Dynamics in Deuterated Pesticide Synthesis

During the synthesis of deuterated pesticides like this compound, the potential for isotopic exchange is a critical consideration. Isotopic exchange refers to the unintended loss or scrambling of deuterium atoms, which can occur under certain reaction conditions. This can lead to a decrease in the isotopic purity of the final product and compromise its effectiveness as an internal standard.

Several factors can influence isotopic exchange dynamics:

Reaction Conditions: The presence of acidic or basic reagents, as well as elevated temperatures, can promote the exchange of deuterium with protium from solvents or other reagents. nih.gov

Solvent Choice: Using protic solvents (e.g., methanol (B129727), water) can lead to the loss of deuterium from certain positions in the molecule. Therefore, deuterated solvents are often used to minimize this exchange.

Stability of the C-D Bond: The strength of the carbon-deuterium bond at different positions in the molecule can affect its susceptibility to exchange.

To minimize unwanted isotopic exchange, synthetic routes must be carefully designed to avoid harsh conditions that could compromise the integrity of the deuterium label. The choice of reagents, solvents, and reaction temperatures all play a crucial role in preserving the isotopic enrichment of the target molecule. Careful monitoring of the isotopic distribution throughout the synthetic process is often necessary to ensure the final product meets the required specifications for research-grade material.

Methodological Development in Environmental and Biological Matrices Utilizing Trans Bifenthrin D5

Development of Analytical Protocols for Trace Detection

The detection of pyrethroid residues at ng/L or µg/kg levels requires highly sensitive and specific analytical protocols. acs.orgusgs.gov The use of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are common, and the integration of isotopically labeled standards is fundamental to the success of these methods. nih.govmdpi.com Trans-Bifenthrin-d5, a deuterated analog of bifenthrin (B131952), is instrumental in these protocols, primarily through the principle of isotope dilution mass spectrometry (IDMS). nih.govsigmaaldrich.compsu.edu This technique is recognized for providing highly accurate and precise measurements by correcting for procedural errors and matrix-induced variations. psu.edu

Application of this compound as an Internal Standard in Mass Spectrometry

This compound is frequently employed as an internal standard (IS) in mass spectrometric methods for the quantification of pyrethroids. sigmaaldrich.comresearchgate.net An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added to samples at a known concentration before any processing steps. acs.org Because this compound is structurally identical to bifenthrin except for the presence of five deuterium (B1214612) atoms, it exhibits nearly identical behavior during extraction, cleanup, and chromatographic analysis. sigmaaldrich.comspectroscopyonline.com

This co-elution and similar ionization behavior allow it to be used to correct for variations in instrument response and sample preparation recovery. acs.orgscholars.directnih.gov For example, in a study analyzing permethrin (B1679614) in mosquito and butterfly samples, bifenthrin-d5 was added as an internal standard to the final extract just before GC-MS/MS analysis to ensure accurate quantification. d-nb.info Similarly, it has been incorporated into methods for analyzing antiparasitic agents, including pyrethroids, in fish tissue. sci-hub.se The fundamental advantage of using an isotopically labeled standard like this compound is that any loss of analyte during sample workup is mirrored by a proportional loss of the standard, thus the ratio of their signals remains constant, leading to more accurate results. psu.edueuropa.eu

Calibration Curve Generation and Method Validation Using Isotopic Analogs

Method validation ensures that an analytical procedure is fit for its intended purpose. For quantitative methods, this involves establishing linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). When using an isotopic analog like this compound, calibration curves are typically generated by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration ratio (analyte concentration / internal standard concentration). nih.gov

This ratiometric approach provides more robust and linear calibration curves compared to external standard calibration, as it inherently corrects for variations in injection volume and instrument sensitivity. nih.gov Method validation studies for pyrethroids in various matrices demonstrate that methods using deuterated internal standards achieve high levels of precision and accuracy. sci-hub.se For instance, a method for analyzing pyrethroids in fish tissue was validated according to European Union guidelines, showing trueness (a measure of accuracy) between 87% and 121% and precision (a measure of repeatability) from 4.1% to 23.7%. sci-hub.se The use of this compound in such methods is integral to meeting these stringent validation criteria.

Matrix Effects Compensation in Complex Sample Analysis

Complex sample matrices, such as soil, sediment, cannabis oil, and biological tissues, contain numerous co-extracted compounds that can interfere with the analysis, a phenomenon known as the "matrix effect". acs.orgmdpi.com These effects can either suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification. spectroscopyonline.com

Table 1: Impact of this compound on Analyte Recovery in a Complex Matrix This table illustrates the effect of using this compound as an internal standard to correct for matrix effects in the analysis of bifenthrin in a cannabis tincture matrix, based on data from Spectroscopy Online. spectroscopyonline.com

Analytical ApproachAnalyteMatrixOverall Recovery
Without Internal StandardBifenthrinCannabis Tincture29%
With this compound ISBifenthrinCannabis Tincture101%

Extraction and Pre-concentration Techniques for Deuterated Pyrethroids

Before instrumental analysis, target analytes often need to be extracted from the sample matrix and concentrated to a level suitable for detection. The extraction efficiency can be variable, making the use of an internal standard like this compound, added before extraction, crucial for accurate quantification. acs.org Common extraction techniques include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). usgs.govmvcac.org

Solid-Phase Extraction (SPE) Optimization for this compound

Solid-Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating analytes from liquid samples. usgs.govmdpi.com In methods analyzing pyrethroids, this compound is added to the sample as a surrogate standard before it is passed through the SPE cartridge. usgs.govmvcac.org The optimization of the SPE method focuses on maximizing the recovery of the target analytes. Because this compound behaves like the non-labeled pyrethroids, its recovery is monitored to assess the performance of the extraction method.

Optimization involves selecting the appropriate sorbent material (e.g., C18, HLB), conditioning solvents, sample loading conditions, wash steps to remove interferences, and elution solvents to recover the analytes. usgs.gov For example, a USGS method for analyzing pyrethroids in water involves spiking the sample with surrogates, passing it through an HLB SPE cartridge, and eluting the compounds with ethyl acetate. usgs.gov While modern methods often prefer SPE, some research notes that for pyrethroids, which can adsorb to container walls, a typical SPE process might not account for this portion of the analyte unless the bottle is also rinsed with a solvent and the rinse is combined with the eluate. acs.org The recovery of the deuterated standard provides a direct measure of the efficiency of the entire process.

Liquid-Liquid Extraction (LLE) Methodologies for Trace Level Analysis

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique that uses immiscible solvents to separate analytes from a sample matrix. mvcac.org It is often used for extracting pyrethroids from aqueous samples. In these methods, this compound is added to the water sample as a surrogate recovery standard before extraction with an organic solvent like dichloromethane. mvcac.org

The methodology involves vigorous mixing of the sample with the extraction solvent, allowing the hydrophobic pyrethroids to partition into the organic phase. The organic layer is then collected, concentrated, and prepared for analysis. As with SPE, the primary goal is to achieve high and reproducible recovery of the target analytes. The recovery of this compound serves as a quality control measure, indicating the effectiveness of the LLE procedure for each individual sample and correcting for any analyte loss during the process. mvcac.org

Chromatographic Separation Techniques

The accurate quantification of synthetic pyrethroids like bifenthrin in complex environmental and biological samples relies on robust analytical methodologies. Chromatographic techniques, particularly gas chromatography (GC) and liquid chromatography (LC), are central to these analyses. The use of isotopically labeled internal standards, such as this compound, is a critical component of modern methods, enhancing precision and accuracy by correcting for variations in sample preparation and instrumental response. caymanchem.comcaymanchem.com This section explores the methodological advancements in both GC and LC for the analysis of deuterated pyrethroid analogs.

Gas Chromatography (GC) Method Development for Deuterated Analogs

Gas chromatography, often coupled with mass spectrometry (GC-MS), is a well-established and powerful technique for the analysis of volatile and semi-volatile compounds like bifenthrin. The development of GC methods for the analysis of its deuterated analog, this compound, focuses on achieving optimal separation from matrix interferences and ensuring high sensitivity.

Several studies have detailed the GC conditions suitable for the analysis of bifenthrin and its deuterated internal standards. A common approach involves the use of a capillary column with a (5%-phenyl)-methylpolysiloxane stationary phase, such as a DB-5MS or similar column. nih.gov Helium is typically employed as the carrier gas at a constant flow rate. nih.govrutgers.edu The injector and transfer line temperatures are often set at high temperatures, for instance 300°C, to ensure the efficient transfer of the analytes into the column. nih.gov

Method validation is a crucial aspect of GC analysis. For instance, in the analysis of bifenthrin in pears using a 2% wettable powder, a method was developed using a DB-5 capillary column with an electron capture detector (ECD). nih.gov This method demonstrated good linearity over a concentration range of 0.2 mg/kg to 10 mg/kg, with recovery rates between 82.9% and 107.2%. nih.gov Another study on dried meat-based foods reported a GC/MS method with a gas flow rate of 1.1 mL/min, achieving a method detection limit (MDL) of 0.00231 ng/g and a method quantification limit (MQL) of 0.00820 ng/g. researchgate.netchemrxiv.org

The following table summarizes typical GC parameters used in the analysis of bifenthrin, where a deuterated analog like this compound would serve as an internal standard.

Table 1: Exemplary Gas Chromatography (GC) Method Parameters for Bifenthrin Analysis

Parameter Condition Source
Column DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness nih.gov
DB-17, 30 m x 0.32 mm i.d., 0.25 µm film thickness industry.gov.au
DB-XLB, 30 m x 0.18 mm i.d., 0.18 µm film thickness rutgers.edu
Carrier Gas Helium nih.govrutgers.edu
Flow Rate 1 mL/min (constant flow) nih.gov
0.9 mL/min rutgers.edu
Injector Temperature 300°C nih.gov
250°C industry.gov.au
Temperature Program 150°C (1 min), then 30°C/min to 250°C (10 min), then 30°C/min to 280°C (5 min) industry.gov.au
Detector High-Resolution Mass Spectrometry (HRMS) nih.gov
Flame Ionization Detector (FID) industry.gov.aufao.org
Ion Trap Mass Spectrometry (ITMS) rutgers.edu

| Injection Mode | Splitless | rutgers.edu |

Liquid Chromatography (LC) Methodologies for Isotopic Tracer Studies

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become an indispensable tool for the analysis of a wide range of pesticide residues, including bifenthrin. The use of this compound as an isotopic tracer in LC-MS/MS methods is crucial for compensating for matrix effects, which can cause ion suppression or enhancement, thereby affecting the accuracy of quantification. spectroscopyonline.com

The choice of mobile phase is critical for achieving good chromatographic separation. A common mobile phase composition for the analysis of bifenthrin isomers is a mixture of acetonitrile, methanol (B129727), and ammonium (B1175870) acetate. fao.org For the analysis of various antiparasitic agents, including bifenthrin, in fish, a binary gradient with mobile phase A (5 mM ammonium formate) and mobile phase B (5 mM formate (B1220265) in MeOH) was used. sci-hub.se

The following table presents typical LC parameters employed in methods utilizing deuterated bifenthrin as an internal standard.

Table 2: Exemplary Liquid Chromatography (LC) Method Parameters for Bifenthrin Analysis with Isotopic Tracers

Parameter Condition Source
Instrument Agilent 1100 HPLC with 6430 tandem MS usgs.gov
Agilent 1290 Infinity UHPLC sci-hub.se
Column Zorbax Eclipse XDB-C18, 2.1 x 150 mm, 3.5 µm usgs.gov
Speed Core diphenyl, 2.1 mm x 100 mm, 2.6 µm sci-hub.se
Mobile Phase A: 5 mM ammonium formate; B: 5 mM formate in MeOH (80:20, v/v) sci-hub.se
Acetonitrile/Methanol/Ammonium Acetate (80/10/10) fao.org
Flow Rate 0.6 mL/min usgs.gov
0.5 mL/min sci-hub.se
Injection Volume 5 µL sci-hub.se
Detector Tandem Mass Spectrometry (MS/MS) spectroscopyonline.comsci-hub.seusgs.gov

| Ion Source | Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) | spectroscopyonline.com |

Environmental Fate, Transport, and Transformation Processes of Deuterated Bifenthrin Analogs

Soil and Sediment Interactions

The interaction of pesticides with soil and sediment is a critical factor determining their mobility and bioavailability. Bifenthrin (B131952) is known to bind tightly to soil particles, which influences its persistence and transport. orst.eduorst.edu

Adsorption is the process by which a chemical binds to soil particles, while desorption is the reverse process. These dynamics are crucial for understanding the fate of pyrethroids in the soil environment. journalirjpac.com The high hydrophobicity of pyrethroids like bifenthrin leads to their strong adsorption to soil and sediment. researchgate.net

Studies have shown that the adsorption of bifenthrin is influenced by soil properties such as organic matter and clay content. journalirjpac.comfortunejournals.com The Freundlich adsorption distribution coefficients (Kads) for bifenthrin are generally high, indicating strong adsorption. fortunejournals.com For instance, the soil sorption coefficient (Koc) for bifenthrin ranges from 1.31 x 10^5 to 3.02 x 10^5. orst.edu Desorption of bifenthrin is often limited, indicating that it can be irreversibly bound to soil particles. fortunejournals.com The use of deuterated pyrethroids in these studies allows for precise measurement of the amount adsorbed and desorbed, even at low concentrations. researchgate.net

Table 3: Adsorption and Desorption Coefficients for Bifenthrin

Soil Parameter Value Range Reference
Koc (L/kg) 1.31 x 10^5 - 3.02 x 10^5 orst.edu

Leaching is the process by which pesticides move through the soil profile with water. Due to its strong adsorption to soil particles, bifenthrin has a low potential for leaching and is considered to have low mobility in most soil types. orst.eduresearchgate.net Studies using soil column methods have confirmed the low leaching potential of bifenthrin compared to other insecticides like fipronil (B1672679) and imidacloprid. researchgate.net

Isotopic analogs like trans-Bifenthrin-d5 are particularly useful in leaching studies to accurately quantify the amount of the pesticide that moves through the soil column. This helps in assessing the potential for groundwater contamination, which for bifenthrin is considered low. orst.edu

Aquatic Environmental Transport

Despite its low water solubility and strong binding to soil, bifenthrin can enter aquatic environments, primarily through runoff of soil particles to which it is adsorbed. orst.eduorst.edu Once in aquatic systems, bifenthrin tends to partition from the water column to the sediment due to its hydrophobic nature. researchgate.netepa.gov

Studies have detected bifenthrin in both water and sediment samples from urban creeks and streams. orst.eduorst.edu The use of deuterated bifenthrin in transport studies can help to model and understand its movement from terrestrial to aquatic environments. For example, isotope dilution methods using deuterated standards can be employed to accurately measure the concentration of bifenthrin in water and sediment, helping to assess the exposure of aquatic organisms. researchgate.net The persistence of pyrethroids in sediment can be for months to years. researchgate.net

Aqueous Solubility and Distribution Studies

The environmental behavior of a compound is fundamentally influenced by its water solubility. For bifenthrin, the non-deuterated parent compound, solubility in water is notably low. Studies report its solubility at approximately 0.1 mg/L. nih.gov Another source confirms its low solubility at 1 x 10⁻⁴ g/L. inchem.org This inherent insolubility is a key factor in its environmental distribution.

While specific quantitative solubility studies for this compound are not extensively detailed in the available literature, its chemical properties are expected to be very similar to the parent bifenthrin molecule. Deuterated analogs are frequently used as internal standards in analytical chemistry, such as in mass spectrometry, precisely because their physicochemical behavior closely mimics the non-labeled compound. caymanchem.comspectroscopyonline.com One analysis noted that Bifenthrin-d5 is slightly soluble in organic solvents like chloroform (B151607) and DMSO. caymanchem.com Given its structural similarity, this compound is presumed to share the parent compound's high hydrophobicity and minimal aqueous solubility. This low solubility dictates that in aquatic systems, the compound will not readily remain in the dissolved phase but will instead partition to solid matrices.

Table 1: Aqueous Solubility of Bifenthrin

CompoundWater SolubilitySource
Bifenthrin0.1 mg/L nih.gov
Bifenthrin1 x 10⁻⁴ g/L inchem.org

Sediment-Water Partitioning in Aquatic Ecosystems

Due to its low water solubility and high octanol-water partition coefficient (log KOW >6.0), bifenthrin exhibits a strong tendency to partition from the aqueous phase to solid materials like sediment and suspended particles. nih.govcawaterlibrary.net This process significantly influences its fate and bioavailability in aquatic ecosystems.

Research on wastewater treatment plants (WWTPs) supports this behavior, showing that the majority of bifenthrin mass entering the facilities partitions to biosolids during the treatment process. cawaterlibrary.net This sorption to organic matter is a dominant pathway for its removal from the water column.

Studies utilizing deuterated bifenthrin have provided direct insights into its partitioning behavior. An isotope dilution method (IDM) was developed using deuterated bifenthrin to measure the exchangeable, or bioavailable, pool of the compound in sediments. nih.gov The results showed that the exchangeable fraction (E) of bifenthrin in sediments ranged from 28% to 59%. nih.gov This indicates that a significant portion of the compound is bound to sediment particles.

The organic carbon-based partition coefficient (Koc) is a key parameter for describing this partitioning. For bifenthrin, the Log K(OC) has been measured to be as high as 6.63 in sediment, indicating very strong adsorption. nih.gov This strong binding to sediment and other organic materials is a defining characteristic of bifenthrin's environmental fate in aquatic systems. nih.govnih.gov

Table 2: Sediment-Water Partitioning Data for Bifenthrin

ParameterValueDescriptionSource
Log KOW>6.0Indicates high hydrophobicity and tendency to sorb to organic matter. cawaterlibrary.net
Exchangeable Pool (E)28% - 59%The fraction in sediment considered available for exchange, measured using deuterated bifenthrin. nih.gov
Log K(OC)6.63The organic carbon-normalized partition coefficient in sediment. nih.gov

Atmospheric Dispersion and Deposition Modeling of Deuterated Compounds

Specific atmospheric dispersion and deposition modeling studies for deuterated compounds such as this compound are not widely available in published literature. However, the atmospheric fate of these labeled compounds can be inferred from the behavior of their non-deuterated parent molecules, as the minor difference in mass is not expected to significantly alter physical properties like vapor pressure and reactivity that govern atmospheric transport.

Bifenthrin is considered a persistent pyrethroid in the environment, showing stability against hydrolysis and photolysis. epa.gov Its potential for atmospheric transport is related to its vapor pressure, which is 2.4 x 10⁻⁵ Pa at 25°C. inchem.org While this indicates low volatility, atmospheric dispersion can still occur, particularly when the compound is adsorbed to particulate matter.

Modeling tools like EPISUITE are used to estimate the atmospheric fate of pesticides. For instance, the estimated atmospheric half-life for another pyrethroid, transfluthrin, through indirect photolysis is 1.6 days. regulations.gov While a specific value for bifenthrin was not found in the provided results, its stability suggests it could persist long enough for transport. epa.gov Studies on other pesticides have utilized air sampling and GC-MS analysis to determine atmospheric concentrations and understand dispersion from agricultural areas, confirming the importance of this environmental pathway. researchgate.net The presence of other semi-volatile pesticides in the Antarctic atmosphere further demonstrates that long-range atmospheric transport is a viable distribution mechanism for such compounds. rutgers.edu

Table 3: Physical Properties of Bifenthrin Relevant to Atmospheric Dispersion

PropertyValueSignificanceSource
Vapor Pressure2.4 x 10⁻⁵ Pa (at 25°C)Low volatility, but allows for potential atmospheric transport. inchem.org
PhotolysisStableResists degradation by sunlight, increasing environmental persistence. epa.gov

Biochemical Pathways and Degradation in Non Target Organisms and Systems

Microbial Transformation of Deuterated Pyrethroids in Environmental Systems

Microorganisms play a pivotal role in the environmental degradation of pyrethroid insecticides. nih.gov The primary mechanism involves the enzymatic breakdown of the pyrethroid structure, which is a key process in their detoxification in soil and aquatic environments. nih.govresearchgate.net

Numerous bacterial species have demonstrated the ability to degrade pyrethroids, often utilizing them as a source of carbon. nih.govfrontiersin.org The initial and most critical step in the bacterial degradation of bifenthrin (B131952) is the hydrolysis of the ester linkage, a reaction catalyzed by carboxylesterase or pyrethroid hydrolase enzymes. nih.govresearchgate.net This cleavage breaks the molecule into an alcohol moiety and a carboxylic acid moiety. orst.edunih.gov

For trans-bifenthrin-d5, this initial hydrolysis would yield deuterated (d5) 2-methyl-3-phenylbenzyl alcohol and 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid (TFP acid). orst.edunih.govfao.org Subsequent oxidative processes further break down these primary metabolites. The alcohol portion can be oxidized to its corresponding acid, 2-methyl-3-phenylbenzoic acid (MPA). orst.edu Further degradation can involve the cleavage of the biphenyl (B1667301) structure. nih.gov

Studies on pyrethroid-degrading bacteria, such as those from the genera Bacillus, Pseudomonas, and Stenotrophomonas, have identified these common pathways. frontiersin.orgmdpi.comnih.gov For instance, Stenotrophomonas acidaminiphila has been shown to rapidly degrade bifenthrin in aqueous solutions. nih.gov While direct studies on this compound are not prevalent, the pathways established for bifenthrin are directly applicable, with the deuterium (B1214612) label being carried through on the biphenyl portion of the molecule, facilitating metabolite tracking. mdpi.comnih.gov

Table 1: Key Bacterial Genera in Pyrethroid Degradation and Primary Metabolic Action

Bacterial GenusPrimary Metabolic Action on BifenthrinKey Metabolites
StenotrophomonasEster hydrolysis2-methyl-3-phenylbenzyl alcohol, TFP acid
BacillusEster hydrolysis, further oxidation2-methyl-3-phenylbenzyl alcohol, TFP acid, MPA
PseudomonasEster hydrolysis2-methyl-3-phenylbenzyl alcohol, TFP acid

This table is a synthesis of information on bacterial degradation of pyrethroids, with metabolites projected for this compound.

Fungi, including yeast and filamentous fungi, are also highly effective in the biotransformation of pyrethroids and are considered to have better degradation potential than bacteria in some cases. nih.govfrontiersin.org Species from genera such as Aspergillus, Trichoderma, and the yeast Candida are known pyrethroid degraders. nih.govmdpi.com

The fungal degradation of bifenthrin follows a similar initial hydrolytic step as seen in bacteria, cleaving the ester bond. nih.govnih.gov A study on the yeast Candida pelliculosa detailed a novel degradation pathway for bifenthrin. The yeast first hydrolyzed the ester linkage to produce 2-methyl-3-biphenylyl methanol (B129727) and cyclopropanecarboxylic acid. nih.gov Subsequently, it transformed the 2-methyl-3-biphenylyl methanol through biphenyl cleavage into smaller phenolic compounds, leading to detoxification. nih.gov In the context of this compound, the resulting alcohol metabolite would be deuterated, allowing its downstream products to be traced.

Fungi like Cunninghamella elegans are often used as models for mammalian metabolism because they possess cytochrome P450 enzymes that can perform similar oxidative reactions. mdpi.commdpi.com These enzymes can hydroxylate the aromatic rings of the bifenthrin molecule, a key step in detoxification and increasing water solubility for excretion. mdpi.com

Plant Uptake and Metabolism Studies

Understanding the interaction between pesticides and plants is essential for assessing food safety and environmental contamination. The use of isotopic tracers like this compound is invaluable for these studies. iaea.org

Research indicates that bifenthrin has very limited systemic activity in plants. orst.edufao.org When applied to the soil, there is minimal uptake by plant roots and subsequent translocation to other parts of the plant, such as stems, leaves, or fruits. fao.orgcoresta.org Studies on cotton, for example, showed that following soil application of radiolabeled bifenthrin, essentially no radioactivity was detected in the upper parts of the plant. fao.org Bifenthrin is known to be immobile in many soil types, which further limits its availability for root absorption. orst.edu

Therefore, it is expected that this compound applied to soil would not be significantly taken up by plant roots or translocated throughout the plant. orst.eduepa.gov Any minor absorption would likely see the compound retained within the root structure.

When bifenthrin is applied directly to foliage, it tends to remain on the surface of the leaves with very little absorption into the plant tissues. regulations.gov The major residue found in and on plants after foliar application is the parent bifenthrin compound itself. fao.orgregulations.gov

Metabolism studies on various plants, including apples and corn, have shown that bifenthrin is not significantly metabolized. orst.eduregulations.gov In apples, no metabolism of bifenthrin was observed 21 days after application. orst.edu In corn, while parent bifenthrin was the major residue, a hydroxylated metabolite, 4'-hydroxy bifenthrin, was identified in small quantities (just over 10% of the total residue). regulations.gov This suggests that while limited, some oxidative metabolism can occur in certain plant species. The use of this compound would allow for the definitive identification of such metabolites through mass spectrometry, as the d5-label would be present on the hydroxylated biphenyl ring.

Table 2: Bifenthrin Translocation and Metabolism in Plants

Application MethodUptake & TranslocationMetabolism in Plant Tissues
Soil ApplicationVery low root uptake; essentially non-systemic and not translocated. orst.edufao.orgNot applicable due to lack of significant uptake.
Foliar ApplicationLow absorption; primarily remains on the leaf surface. regulations.govVery limited; parent bifenthrin is the main residue. Minor formation of 4'-hydroxy bifenthrin in some species. orst.eduregulations.gov

In Vitro Metabolic Studies in Non-Human Biological Systems

In vitro studies using subcellular fractions, such as liver microsomes, are fundamental for elucidating metabolic pathways without the complexities of a whole organism. These systems contain the enzymes responsible for xenobiotic metabolism, primarily cytochrome P450 monooxygenases (CYPs) and carboxylesterases (CES). researchgate.netnih.gov

Studies using rat and human liver microsomes have shown that bifenthrin metabolism occurs via two main pathways: oxidative metabolism mediated by CYP enzymes and hydrolysis of the ester bond by CES enzymes. researchgate.netresearchgate.net The primary oxidative metabolite identified is 4'-hydroxy-bifenthrin, resulting from hydroxylation of the biphenyl ring. researchgate.net The main hydrolytic metabolites are the alcohol (2-methyl-3-phenylbenzylalcohol) and acid (TFP acid) components. researchgate.net

Research indicates that in both rat and human liver microsomes, the oxidative pathway is predominant for bifenthrin, with hydrolysis contributing to a lesser extent. researchgate.netresearchgate.net The use of this compound in such assays would result in the formation of d5-labeled 4'-hydroxy-bifenthrin and d5-labeled 2-methyl-3-phenylbenzylalcohol, confirming the sites of metabolic attack and aiding in quantification. researchgate.net Species differences have been observed; for instance, the intrinsic clearance of bifenthrin was found to be significantly greater in rat liver microsomes compared to human microsomes, indicating faster metabolism in rats. researchgate.net

Table 3: Primary Metabolites of Bifenthrin in Rat Liver Microsomes

Metabolic PathwayEnzyme FamilyKey Metabolite
OxidationCytochrome P450 (CYP)4'-hydroxy-bifenthrin
HydrolysisCarboxylesterase (CES)2-methyl-3-phenylbenzylalcohol, TFP acid

Source: Based on findings from in vitro studies with rat and human liver microsomes. researchgate.netresearchgate.net

Enzymatic Hydrolysis by Carboxylesterases in Insect Systems

The primary mechanism for the detoxification of pyrethroid insecticides, including bifenthrin, in many insect species is the enzymatic hydrolysis of the central ester bond. nih.govmdpi.com This reaction is catalyzed by a class of enzymes known as carboxylesterases (CCEs). mdpi.comfrontiersin.org

The hydrolysis of bifenthrin by carboxylesterases cleaves the ester linkage, resulting in the formation of two less toxic metabolites: an alcohol (2-methyl-3-phenylbenzyl alcohol) and a carboxylic acid ((1RS,3RS)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid). frontiersin.orgresearchgate.net This process represents a crucial detoxification pathway, as the insecticidal activity of bifenthrin is dependent on the intact ester structure which allows it to interact with voltage-gated sodium channels in the nervous system. researchgate.netorst.edu

Research has identified specific carboxylesterases with the ability to degrade pyrethroids. For instance, the carboxylesterase PytH, isolated from the bacterium Sphingobium faniae, has been shown to rapidly hydrolyze a wide range of pyrethroids, including bifenthrin. nih.gov In insects, the efficiency of this hydrolysis can vary, and enhanced carboxylesterase activity is a common mechanism of resistance to pyrethroids in pest populations like the house fly (Musca domestica) and the blowfly (Lucilia cuprina). mdpi.comauburn.edunih.gov Studies involving the modification of amino acids in the active sites of these enzymes have demonstrated significant changes in their ability to hydrolyze different pyrethroid isomers, highlighting the specificity of these enzymatic reactions. nih.gov

Table 1: Bifenthrin Degradation Pathways

Degradation Pathway Enzyme Class Primary Reaction Resulting Metabolites Organism Class Example
Hydrolysis Carboxylesterases (CCEs) Cleavage of ester bond Carboxylic acid and alcohol Insects, Bacteria nih.govfrontiersin.org
Oxidation Cytochrome P450 (CYP) Hydroxylation Hydroxylated bifenthrin Mammals (Rats, Humans) nih.govnih.gov

Oxidative Metabolism by Cytochrome P450 Enzymes in Model Organisms

In mammals and other vertebrate model organisms, the primary metabolic pathway for bifenthrin involves oxidation mediated by the cytochrome P450 (CYP) enzyme superfamily. nih.gov These monooxygenase enzymes are critical for the metabolism of a wide variety of xenobiotics, converting lipophilic compounds into more hydrophilic (water-soluble) derivatives that can be more easily excreted from the body. wikipedia.org

Studies using liver microsomes from rats and humans have shown that the metabolism of bifenthrin is solely the result of these oxidative processes. nih.gov The intrinsic clearance of bifenthrin was found to be significantly greater in rat liver microsomes compared to human ones, indicating species-specific differences in metabolic rates. nih.gov Several specific CYP isoforms have been identified as being active in the metabolism of pyrethroids. nih.gov In rats, this includes CYP1A1, CYP1A2, CYP2C6, CYP2C11, CYP3A1, and CYP3A2. nih.gov In humans, the active isoforms include CYP2C8, CYP2C9, CYP2C19, and CYP3A4. nih.gov This oxidative metabolism primarily involves the hydroxylation of the bifenthrin molecule. wikipedia.org

Table 2: Cytochrome P450 Isoforms Involved in Bifenthrin Metabolism

Organism Active CYP450 Isoforms
Rat CYP1A1, CYP1A2, CYP2C6, CYP2C11, CYP3A1, CYP3A2 nih.gov
Human CYP2C8, CYP2C9, CYP2C19, CYP3A4 nih.gov

Isotopic Tracer Studies in Food Web Transfer (excluding human consumption)

The use of stable isotope-labeled compounds is a powerful technique for tracing the movement and fate of contaminants in the environment and their transfer through food webs. mtsu.eduresearchgate.net this compound is designed for this purpose; its deuterium label allows it to be distinguished from any background bifenthrin present in the environment while behaving identically to the parent compound in terms of transport and bioaccumulation. medchemexpress.comcaymanchem.com

Bifenthrin is known to be persistent in the environment, particularly in sediment, due to its low water solubility and high affinity for binding to soil and organic matter. orst.eduepa.govnih.gov It is also highly toxic to aquatic invertebrates, such as the amphipod Hyalella azteca and the water flea Daphnia magna, which are critical components of many aquatic food webs. orst.edu

Isotopic tracer studies using this compound can elucidate the trophic transfer and bioaccumulation of this insecticide. In a typical study, the labeled compound would be introduced into a controlled ecosystem or microcosm at a specific trophic level (e.g., in contaminated sediment or water). Scientists can then sample various organisms at different trophic levels over time, such as algae, invertebrates (e.g., mayflies, daphnids), and fish. mtsu.edu By using mass spectrometry to analyze the tissues of these organisms, the concentration of this compound can be precisely measured. This data allows for the calculation of bioaccumulation factors (BAFs) and biomagnification factors (BMFs), providing a clear understanding of how bifenthrin moves from the physical environment into biological organisms and becomes more concentrated at higher levels of the food web. mtsu.edu Such studies are crucial for assessing the ecological risk posed by bifenthrin to non-target wildlife.

Table 3: Mentioned Chemical Compounds

Compound Name
(1RS,3RS)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid
2-methyl-3-phenylbenzyl alcohol
Bifenthrin
Carbon Monoxide

Advanced Spectroscopic and Chromatographic Characterization for Research Applications

Mass Spectrometry Techniques in Deuterated Compound Analysis

Mass spectrometry (MS) is a cornerstone in the analysis of deuterated compounds like trans-Bifenthrin-d5. Stable isotope-labeled internal standards are instrumental in correcting for variations in sample matrix effects and instrument performance during MS analysis. acs.orgnih.gov The use of deuterium-labeled analogues, such as this compound, significantly enhances the accuracy of analytical methods for environmental samples. acs.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of pesticides and their metabolites due to its high resolution, precise mass accuracy, and excellent full-scan sensitivity. mdpi.com This technique allows for the accurate determination of the elemental composition of a molecule by providing a highly precise mass measurement. In the case of this compound, HRMS can differentiate it from the unlabeled bifenthrin (B131952) by detecting the mass difference imparted by the five deuterium (B1214612) atoms. This capability is crucial for confirming the identity and purity of the labeled standard. eurl-pesticides.eueurl-pesticides.eu The precise mass measurement afforded by HRMS helps to eliminate ambiguities and ensure that the correct compound is being monitored, which is fundamental for both qualitative and quantitative analyses. mdpi.com

Table 1: Theoretical and Observed Mass Data for Bifenthrin and its Deuterated Analog

This table illustrates the theoretical exact masses of bifenthrin and this compound, showcasing the mass difference that is detectable by HRMS. The observed mass would be very close to the theoretical mass, with minimal deviation, confirming the identity of the compounds.

CompoundMolecular FormulaTheoretical Exact Mass (m/z)
BifenthrinC₂₃H₂₂ClF₃O₂422.1260
This compoundC₂₃H₁₇D₅ClF₃O₂427.1575

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Metabolites

Tandem Mass Spectrometry (MS/MS) is an essential technique for the structural elucidation of metabolites. nih.gov When a deuterated standard like this compound is used in metabolic studies, its metabolites will retain the deuterium label, or a portion of it. This isotopic signature allows for the easy differentiation of metabolites derived from the administered compound from endogenous molecules in the sample matrix.

In an MS/MS experiment, the parent ion of a potential metabolite is selected and fragmented. The resulting fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. By comparing the fragmentation pattern of a suspected metabolite with that of the parent compound, structural similarities and differences can be identified, allowing for the elucidation of the metabolic transformation that has occurred. nih.gov For example, the mass spectrum of bifenthrin shows characteristic fragments at m/z 166 and 181. researchgate.net The presence of these fragments, shifted by the appropriate number of deuterium atoms, in the MS/MS spectrum of a metabolite would confirm its identity. The use of deuterated analogs as internal standards in conjunction with LC-MS/MS is a highly accurate and selective method for quantitative analysis. lcms.cz

Isotope Ratio Mass Spectrometry (IRMS) for Source Apportionment

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to measure the relative abundance of isotopes in a sample, which can provide information about its origin. wvu.edu While IRMS is more commonly associated with determining the source of a contaminant in the environment, the principles are relevant to the use of deuterated standards. tandfonline.com In environmental studies, IRMS can be used to trace the fate of pollutants. The use of a deuterated standard like this compound is crucial for accurate quantification, which is a prerequisite for any source apportionment study. researchgate.net Gas chromatography coupled with IRMS (GC-IRMS) is a powerful tool for these types of analyses. glsciences.eu The high precision of IRMS allows for the detection of very small variations in isotope ratios, which can be critical for understanding environmental processes. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for confirming the successful and site-specific incorporation of isotopic labels in a molecule. sigmaaldrich.com For this compound, NMR provides unambiguous evidence of the presence and location of the deuterium atoms.

Deuterium NMR (²H-NMR) for Labeling Position Verification

Deuterium NMR (²H-NMR) is the most direct method for observing the deuterium nuclei within a molecule. wikipedia.org This technique can be used to verify the effectiveness of a deuteration process. magritek.com A deuterated compound will exhibit distinct peaks in the ²H-NMR spectrum corresponding to the positions of the deuterium atoms. wikipedia.orgmagritek.com Since the natural abundance of deuterium is very low (0.016%), a strong signal in the ²H-NMR spectrum is clear evidence of successful isotopic enrichment. wikipedia.org For this compound, the ²H-NMR spectrum would be expected to show signals corresponding to the five deuterium atoms on the phenyl ring, confirming that the labeling has occurred at the intended positions. This technique is highly valuable for the quality control of isotopically labeled standards. sigmaaldrich.com

Proton NMR (¹H-NMR) and Carbon NMR (¹³C-NMR) in Structural Confirmation

In the ¹H-NMR spectrum of this compound, the signals corresponding to the protons on the deuterated phenyl ring will be absent or significantly diminished. This absence provides strong evidence for the successful substitution of hydrogen with deuterium at those positions. The rest of the ¹H-NMR spectrum should remain consistent with the structure of bifenthrin, confirming that the deuteration process did not alter other parts of the molecule.

Similarly, the ¹³C-NMR spectrum can be used for structural confirmation. acs.orgfrontiersin.org The carbon atoms directly bonded to deuterium will show a characteristic splitting pattern (a triplet for a C-D bond) and a shift in their resonance frequency compared to the corresponding carbon atoms in the non-deuterated compound. These changes in the ¹³C-NMR spectrum provide further confirmation of the location of the deuterium labels.

Table 2: Expected NMR Spectral Changes in this compound Compared to Bifenthrin

This table summarizes the key differences that would be observed in the NMR spectra of this compound relative to unlabeled bifenthrin, which are used to confirm the isotopic labeling and structural integrity.

NMR TechniqueExpected Observation for this compoundRationale
²H-NMR Presence of strong signals in the aromatic region.Direct detection of the incorporated deuterium atoms.
¹H-NMR Absence or significant reduction of signals for the five protons on one of the phenyl rings.Replacement of protons with deuterium at these positions.
¹³C-NMR Splitting of carbon signals for the deuterated phenyl ring and slight upfield shifts.Coupling between carbon-13 and deuterium nuclei (C-D coupling).

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these methods are particularly insightful for confirming the success of isotopic labeling. The substitution of five hydrogen atoms with deuterium on the phenyl ring introduces a significant mass change, leading to predictable shifts in the vibrational frequencies of the associated chemical bonds.

The fundamental principle lies in the relationship between vibrational frequency, atomic mass, and bond strength. The C-D bond is slightly stronger than the C-H bond, but the doubling of the mass of the hydrogen isotope is the dominant factor. This mass increase results in a lower vibrational frequency for C-D stretching and bending modes compared to their C-H counterparts.

Specifically, the aromatic C-H stretching vibrations, which typically appear in the 3100-3000 cm⁻¹ region of an IR or Raman spectrum, will be absent or significantly diminished in the spectrum of this compound. nsf.gov In their place, new bands corresponding to C-D stretching vibrations are expected to appear at lower wavenumbers, generally in the 2300-2200 cm⁻¹ region. This distinct isotopic shift provides unambiguous confirmation of deuteration. plos.orgnih.gov

Similarly, C-H bending (in-plane and out-of-plane) vibrations are also affected, shifting to lower frequencies upon deuteration. These shifts, while smaller than for stretching modes, provide complementary data for full vibrational assignment. The rest of the molecule's spectral features, such as the C=O stretch of the ester group and vibrations of the dichlorovinyl and biphenyl (B1667301) portions of the molecule, remain largely unaffected, serving as internal reference points within the spectrum.

Table 1: Expected Vibrational Frequency Shifts in this compound due to Deuteration This table is illustrative and based on typical isotopic shifts. Actual values require experimental measurement.

Vibrational ModeTypical Wavenumber Range (C-H)Expected Wavenumber Range (C-D)
Aromatic C-H Stretch3100 - 3000 cm⁻¹N/A
Aromatic C-D StretchN/A2300 - 2200 cm⁻¹
Aromatic C-H In-Plane Bend1225 - 950 cm⁻¹Shifted to lower frequency
Aromatic C-H Out-of-Plane Bend900 - 675 cm⁻¹Shifted to lower frequency

Advanced Chromatographic Detection Modalities

Gas chromatography (GC) is the premier technique for separating volatile and semi-volatile compounds like pyrethroids. The choice of detector is critical and depends on the analytical objective. For research involving this compound, which is often used as an internal standard, specific detectors offer significant advantages in sensitivity and selectivity.

Electron Capture Detector (ECD) for Deuterated Pyrethroids

The Electron Capture Detector (ECD) is a highly selective and sensitive detector used in gas chromatography, particularly for analyzing compounds with electronegative functional groups. scioninstruments.commeasurlabs.com Pyrethroids, including bifenthrin, contain halogen atoms (chlorine in the case of bifenthrin's cyclopropane (B1198618) ring), making them ideal candidates for ECD analysis. mdpi.comthermofisher.com

The operational principle of an ECD involves a radioactive source, typically Nickel-63, which emits beta particles (electrons). scioninstruments.com These electrons ionize the carrier gas (often nitrogen), creating a steady stream of free thermal electrons and generating a constant baseline current. measurlabs.com When an electronegative analyte, such as the chlorine-containing this compound, elutes from the GC column and enters the detector, it captures these free electrons. scioninstruments.com This capture process leads to a decrease in the standing current, which is measured as a positive signal. scioninstruments.com

The deuteration on the phenyl ring of this compound does not impact the ECD response, as the detector's sensitivity is primarily directed towards the electronegative chlorine atom. The ECD is renowned for its exceptional sensitivity, capable of detecting picogram or even femtogram quantities of halogenated compounds. measurlabs.com This makes GC-ECD an extremely powerful technique for trace residue analysis of pyrethroids in environmental and biological samples, where this compound serves as an ideal internal standard for accurate quantification. nih.gov

Table 2: Characteristics of Electron Capture Detector (ECD) for Pyrethroid Analysis

FeatureDescriptionRelevance to this compound
Principle Electron capture by electronegative compounds from a constant electron stream generated by a ⁶³Ni source. scioninstruments.commeasurlabs.comThe chlorine atom on the cyclopropane ring makes the molecule highly responsive.
Selectivity Highly selective for compounds with electronegative atoms (e.g., halogens, nitro groups). scioninstruments.commeasurlabs.comExcellent for detecting bifenthrin in complex matrices with minimal interference.
Sensitivity Extremely high, often in the picogram (10⁻¹² g) to femtogram (10⁻¹⁵ g) range. measurlabs.comEnables quantification at very low concentration levels required for residue analysis.
Effect of Deuteration The d5-label on the phenyl ring has no significant effect on the detector response.Allows its use as an internal standard without altering detection properties compared to the native analyte.

Flame Ionization Detector (FID) in Isotopic Tracer Analysis

The Flame Ionization Detector (FID) is one of the most common and reliable general-purpose detectors for gas chromatography. shimadzu.com It is sensitive to virtually all organic compounds that contain carbon-hydrogen bonds. scioninstruments.comlongdom.org The detector operates by pyrolyzing the analytes eluting from the GC column in a hydrogen-air flame. longdom.org This combustion process produces ions and electrons, which are collected by an electrode. The resulting current is amplified and measured, producing a signal that is proportional to the mass of carbon entering the flame per unit of time. scioninstruments.com

In the context of isotopic tracer analysis, the FID is not used to differentiate between this compound and its non-deuterated counterpart based on the detector response itself. The mass difference is too small to cause a discernible change in the FID's carbon-counting mechanism. Instead, the power of this method comes from the chromatographic separation of the labeled and unlabeled compounds.

When this compound is used as an internal standard, it is added to a sample in a known quantity before extraction and analysis. Due to slight differences in physicochemical properties, the deuterated standard may have a slightly different retention time than the native analyte, allowing the GC column to separate them. The FID then detects both compounds as they elute. idosi.org By comparing the peak area of the native bifenthrin to the known amount of the this compound internal standard, analysts can achieve highly accurate and precise quantification. This method effectively corrects for any loss of analyte during sample preparation or inconsistencies in injection volume, making GC-FID a robust workhorse for quantitative studies. scielo.br

Future Directions and Interdisciplinary Research Opportunities in Deuterated Pesticide Science

Integration of Omics Technologies with Isotopic Tracers

The combination of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—with stable isotope labeling represents a frontier in understanding the intricate interactions between pesticides and biological systems. wur.nlnih.gov This integrated approach allows for a comprehensive view of how organisms respond to pesticide exposure at various molecular levels. bioone.org

Metabolomics Approaches in Environmental Degradation Studies

Metabolomics, which involves the comprehensive analysis of small molecule metabolites, is a powerful tool for investigating the biotransformation of pesticides. cdnsciencepub.com When combined with isotopic tracers, it allows for the unambiguous identification of degradation products, even in complex environmental matrices. acs.orgnih.gov

For instance, a study on the degradation of a model organophosphate pesticide in fish utilized metabolomics to identify metabolic changes and degradation products. acs.org By exposing the organism to both the labeled and unlabeled pesticide, researchers can readily distinguish between naturally occurring metabolites and those derived from the pesticide. This approach helps in elucidating degradation pathways and understanding the toxicological implications of pesticide exposure. nih.gov

A key challenge in environmental metabolomics is the identification of unknown biotransformation products without authentic reference standards. acs.org The use of deuterated analogs, like trans-Bifenthrin-d5, creates distinctive isotopic patterns in mass spectrometry data, enabling the confident identification of novel metabolites. acs.org This technique has been successfully applied to identify amino acid and peptide conjugates of emerging contaminants in plants. acs.org

Table 1: Application of Metabolomics in Pesticide Degradation Studies

Technology Application Key Findings
NMR-based Metabolomics Investigating metabolic responses to pesticide exposure in organisms. Provides a non-selective overview of metabolic changes. cdnsciencepub.com
Mass Spectrometry-based Metabolomics High-sensitivity detection of trace-level pesticide metabolites. Enables the identification of a wide range of degradation products. cdnsciencepub.com
Stable Isotope Labeling with High-Resolution Mass Spectrometry (SILA-MS) Identification of unknown biotransformation products of emerging contaminants. Creates unique isotopic patterns for confident metabolite identification. acs.org

Proteomics for Identifying Degrading Enzymes

Proteomics, the large-scale study of proteins, is instrumental in identifying the specific enzymes responsible for pesticide degradation. nih.gov Stable isotope labeling techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), are used to quantify changes in protein expression in response to pesticide exposure. omni-inc.comnih.gov

By comparing the proteomes of microorganisms or plants exposed to a deuterated pesticide with a control group, scientists can pinpoint enzymes that are upregulated or specifically involved in the degradation process. isotope.com For example, a study on the degradation of 4-chlorophenol (B41353) by Arthrobacter chlorophenolicus A6 used label-free proteomics to observe changes in the expression of catabolic enzymes at different substrate concentrations. acs.org This information is crucial for developing bioremediation strategies and understanding the mechanisms of pesticide resistance. nih.gov

Chemical proteomics strategies, like activity-based protein profiling (ABPP), can also be enhanced with isotopic labeling to quantify the reactivity of enzymes toward specific probes, providing insights into their function in pesticide metabolism. acs.org

Development of Predictive Models for Environmental Fate Using Deuterated Analogs

Deuterated pesticide analogs are invaluable for developing and validating predictive models of their environmental fate. researchgate.net These models are essential for assessing the potential risks of new and existing pesticides. europa.eudefra.gov.uk By tracing the movement and transformation of isotopically labeled compounds in soil, water, and air, researchers can gather precise data to parameterize and refine these models. researchgate.net

Quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a compound with its environmental behavior, can be improved with data from deuterated analogs. researchgate.net A tiered computational framework has been proposed that integrates the kinetics and thermodynamics of photodegradation with predictions of ecotoxicity and performance, using mechanistically derived physicochemical properties. nih.gov This approach, validated with experimental data, can be used to screen existing molecules and design new, safer pesticides. nih.gov

Advancements in Micro-scale and In Situ Analytical Techniques

Recent advancements in analytical techniques are enabling the study of deuterated pesticides at unprecedented spatial and temporal resolutions. nih.gov Techniques like secondary ion mass spectrometry (SIMS) and its high-resolution version, NanoSIMS, allow for the in-situ analysis of isotopic compositions at the nano- and micro-scale. springerprofessional.deresearchgate.net This capability is particularly useful for visualizing the distribution of pesticides and their metabolites within individual cells and soil microenvironments. researchgate.net

Laser-induced breakdown self-reversal isotopic spectrometry (LIBRIS) is another emerging technique that offers high-resolution isotopic analysis of materials at a microscale level. spectroscopyonline.com While currently applied in other fields, its potential for tracking deuterated pesticides in environmental samples is significant. These minimally invasive techniques provide a more detailed understanding of the processes governing the fate of pesticides at the interfaces of different environmental compartments. nih.govmdpi.com

Role of Isotopic Labeling in Addressing Emerging Contaminant Issues

Isotopic labeling is a critical tool for studying the environmental fate and effects of emerging contaminants (ECs), which often lack established analytical methods and toxicological data. wur.nlfrontiersin.org Deuterated standards, such as this compound, are essential for accurate quantification of these contaminants in complex matrices.

The use of stable isotopes allows researchers to trace the uptake, transformation, and bioaccumulation of ECs in various organisms and ecosystems. frontiersin.org For example, a study in Ethiopia used stable isotopes of water to track the exchange of contaminants between surface and groundwater, identifying over 100 ECs from agricultural, urban, and industrial sources. reachwater.uk This approach is vital for understanding the food safety and human health risks associated with these compounds. acs.org

Collaborations in Global Environmental Monitoring and Research Networks

Addressing the global challenges posed by pesticide contamination requires international collaboration. researchgate.net Networks and initiatives that facilitate the sharing of data, methodologies, and expertise are crucial for a comprehensive understanding of pesticide behavior on a global scale. europa.euwho.int

Organizations like the Pesticide Action Network (PAN) work to reduce the harmful impacts of pesticides by campaigning for policy changes and promoting safer alternatives. pan-uk.org Collaborative projects, such as INSIGNIA-EU, utilize honey bee colonies as bio-samplers for environmental monitoring of pesticides and other pollutants across Europe, involving citizen scientists in data collection. insignia-bee.eu Such global research networks are essential for developing effective strategies to mitigate the environmental risks of pesticides.

Q & A

Q. How can trans-Bifenthrin-d5 be synthesized and characterized for use as an internal standard in pesticide residue analysis?

  • Methodological Answer: Synthesis typically involves deuterium incorporation via catalytic exchange or custom synthesis using isotopically labeled precursors. Characterization requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic purity (>98% d5) and structural integrity. Purity assessment should include reversed-phase HPLC with UV detection, comparing retention times to unlabeled bifenthrin .
  • Key Considerations:
  • Validate synthetic yield and isotopic stability under varying pH and temperature conditions.
  • Document batch-specific deuterium distribution using isotopic ratio mass spectrometry (IRMS) .

Q. What analytical methods are optimal for detecting this compound in complex environmental matrices?

  • Methodological Answer: Gas chromatography-tandem mass spectrometry (GC-MS/MS) is preferred for its sensitivity in non-polar matrices. For aqueous samples, employ solid-phase extraction (SPE) with C18 cartridges, followed by liquid chromatography (LC)-MS/MS to mitigate matrix interference. Calibration curves must include matrix-matched standards to account for ion suppression/enhancement effects .
  • Validation Parameters:
  • Limit of detection (LOD) ≤ 0.1 ng/mL.
  • Recovery rates (70–120%) across soil, water, and plant tissues .

Advanced Research Questions

Q. How can researchers resolve discrepancies in recovery rates of this compound when used as an internal standard across heterogeneous environmental samples?

  • Methodological Answer: Contradictions often arise from matrix-specific interactions (e.g., humic acid binding in soil). To address this:

Conduct spike-and-recovery experiments with isotopically labeled analogs (e.g., d10-bifenthrin) to differentiate extraction efficiency from matrix effects.

Apply principal component analysis (PCA) to identify confounding variables (e.g., organic carbon content, salinity).
Reference analytical protocols from the Beilstein Journal of Organic Chemistry for reproducibility guidelines .

  • Data Interpretation:
  • Use ANOVA to compare recovery variances across ≥3 independent replicates .

Q. What isotopic effects does deuteration introduce in this compound, and how do these impact its utility in kinetic studies?

  • Methodological Answer: Deuteration alters bond dissociation energies (BDEs), potentially affecting degradation pathways. To quantify isotopic effects:

Compare hydrolysis rates of trans-Bifenthrin-d5 and non-deuterated bifenthrin under controlled conditions (pH, UV exposure).

Use density functional theory (DFT) calculations to model deuterium’s impact on reaction transition states.
Document deviations in half-lives (t½) and degradation byproducts via LC-QTOF-MS .

  • Advanced Tools:
  • Isotope ratio monitoring by IRMS for tracking deuterium loss during photolysis .

Q. How should researchers design experiments to assess this compound’s stability in long-term environmental fate studies?

  • Methodological Answer: Adopt a tiered approach:

Short-term stability: Accelerated stability testing (40°C, 75% RH for 6 months) with periodic HRMS analysis.

Long-term stability: Field trials in microcosms simulating real-world conditions (e.g., soil microbiota, seasonal temperature fluctuations).
Reference the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives with ecological risk assessment frameworks .

  • Data Reporting:
  • Provide raw stability data in supplementary materials, including chromatograms and mass spectra .

Methodological Best Practices

  • Reproducibility:
    • Fully document synthesis and analytical protocols, including instrument parameters (e.g., GC inlet temperature, MS collision energy) .
  • Data Contradictions:
    • Use triangulation (e.g., NMR, MS, and computational modeling) to validate unexpected results .
  • Ethical Compliance:
    • Adhere to institutional guidelines for chemical waste disposal and isotopic labeling permits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.